molecular formula C11H8F3NOS B2536252 2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine CAS No. 650617-39-3

2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine

Cat. No.: B2536252
CAS No.: 650617-39-3
M. Wt: 259.25
InChI Key: SEZXRVIMNNKJQT-UHFFFAOYSA-N
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Description

2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C11H8F3NOS. It is known for its unique structural features, which include a trifluoromethyl group and a furylmethylthio group attached to a pyridine ring.

Preparation Methods

Chemical Reactions Analysis

2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The furylmethylthio group may also contribute to the compound’s reactivity and binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar compounds to 2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine include:

    2-Mercapto-5-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the furylmethyl group, which may affect its reactivity and applications.

    2-Chloro-5-(trifluoromethyl)pyridine: This compound is used as a precursor in the synthesis of this compound and has different chemical properties and applications.

    5-(Trifluoromethyl)-2-pyridinethiol:

This compound stands out due to the presence of both the trifluoromethyl and furylmethylthio groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NOS/c12-11(13,14)8-3-4-10(15-6-8)17-7-9-2-1-5-16-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZXRVIMNNKJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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